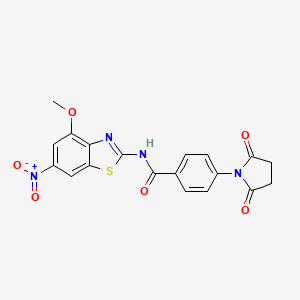

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position of the benzoyl ring. The benzothiazol-2-yl moiety attached to the amide nitrogen is further functionalized with a methoxy group at position 4 and a nitro group at position 5.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O6S/c1-29-13-8-12(23(27)28)9-14-17(13)20-19(30-14)21-18(26)10-2-4-11(5-3-10)22-15(24)6-7-16(22)25/h2-5,8-9H,6-7H2,1H3,(H,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPMZCVTGPUSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on molecular features, substituent effects, and inferred biological relevance:

Table 1: Structural and Functional Comparison of Analogs

Key Structural and Functional Differences

Substituent Effects on the Benzothiazol Ring

- The target compound features a methoxy-nitro combination on the benzothiazol ring, introducing strong electron-withdrawing (nitro) and electron-donating (methoxy) effects. This contrast may polarize the ring, influencing binding interactions or metabolic stability.

- In contrast, MPPB lacks a benzothiazol system but incorporates a 2,5-dimethylpyrrole , which was critical for its activity in enhancing antibody production .

- The sulfamoyl analog replaces the dioxopyrrolidinyl group with a butyl(methyl)sulfamoyl moiety, increasing molecular weight and likely altering lipophilicity.

Role of the Dioxopyrrolidinyl Group

- The 2,5-dioxopyrrolidinyl group is present in both the target compound and MPPB. In MPPB, this group contributed to suppressing cell growth while increasing glucose uptake and ATP levels in CHO cells . Its role in the target compound remains speculative but may involve similar metabolic modulation.

However, they may also confer toxicity risks. Methoxy groups can enhance solubility and modulate electronic effects on aromatic systems.

Research Findings and Gaps

- MPPB () demonstrates that pyrrolidine-derived substituents can significantly influence monoclonal antibody production, though the target compound’s nitro-methoxybenzothiazol system may redirect its mechanism of action.

- The target compound’s nitro group may further complicate scalable production.

- Structural Optimization Opportunities : The 2,5-dimethylpyrrole in MPPB was identified as a key pharmacophore; replacing the nitro group in the target compound with similar fragments could yield derivatives with enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.